5-Chloro-2-methyl-3-nitrobenzoic acid
Overview
Description
5-Chloro-2-methyl-3-nitrobenzoic acid is an organic compound with the molecular formula C₈H₆ClNO₄ It is a derivative of benzoic acid, characterized by the presence of a chlorine atom, a methyl group, and a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Nitration of 2-methylbenzoic acid: The synthesis of 5-chloro-2-methyl-3-nitrobenzoic acid can begin with the nitration of 2-methylbenzoic acid. This involves treating 2-methylbenzoic acid with a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the meta position relative to the methyl group.
Chlorination: The nitrated product is then subjected to chlorination using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl₃) to introduce the chlorine atom at the para position relative to the nitro group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and chlorination processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques such as crystallization and distillation are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Reduction: 5-Chloro-2-methyl-3-nitrobenzoic acid can undergo reduction reactions to convert the nitro group to an amino group, forming 5-chloro-2-methyl-3-aminobenzoic acid. This can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols, leading to the formation of various substituted benzoic acid derivatives.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Amines, thiols, alkoxides.
Catalysts: Palladium on carbon, ferric chloride.
Major Products
5-Chloro-2-methyl-3-aminobenzoic acid: Formed by reduction of the nitro group.
Substituted benzoic acids: Formed by nucleophilic substitution reactions.
Scientific Research Applications
5-Chloro-2-methyl-3-nitrobenzoic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding, providing insights into biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 5-chloro-2-methyl-3-nitrobenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the chlorine and methyl groups influence the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-nitrobenzoic acid
- 3-Nitrobenzoic acid
- 5-Chloro-2-nitrobenzoic acid
Uniqueness
5-Chloro-2-methyl-3-nitrobenzoic acid is unique due to the presence of both a methyl group and a chlorine atom on the benzene ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The combination of these substituents provides distinct properties that can be leveraged in various applications.
Properties
IUPAC Name |
5-chloro-2-methyl-3-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO4/c1-4-6(8(11)12)2-5(9)3-7(4)10(13)14/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLZRIXXMKXDEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154257-81-5 | |
Record name | 5-Chloro-2-methyl-3-nitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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